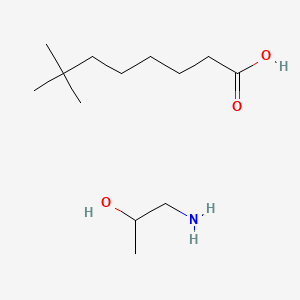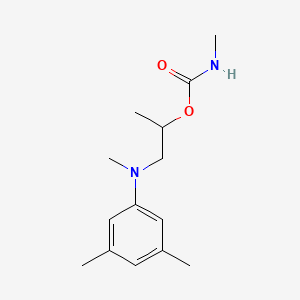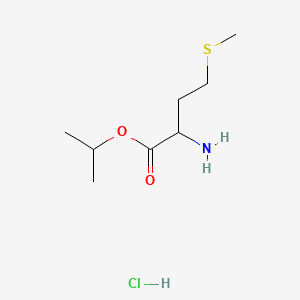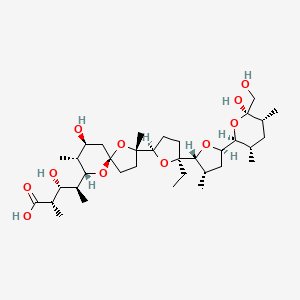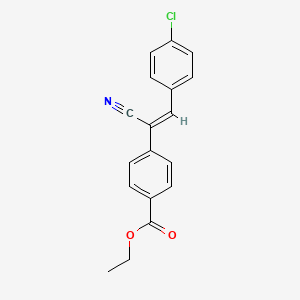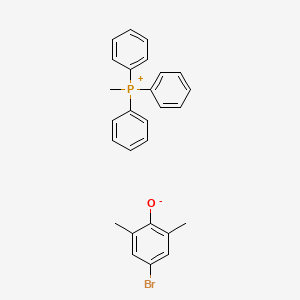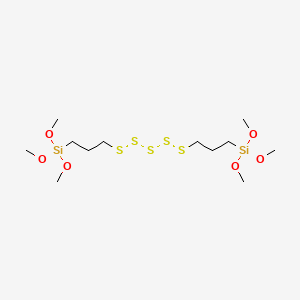
3,3,15,15-Tetramethoxy-2,16-dioxa-7,8,9,10,11-pentathia-3,15-disilaheptadecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,15,15-Tetramethoxy-2,16-dioxa-7,8,9,10,11-pentathia-3,15-disilaheptadecane is a complex organosilicon compound characterized by its unique structure, which includes multiple methoxy groups, oxygen, sulfur, and silicon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,15,15-Tetramethoxy-2,16-dioxa-7,8,9,10,11-pentathia-3,15-disilaheptadecane typically involves the reaction of silane precursors with methoxy and sulfur-containing reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure the purity of the product. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve a scaled-up version of the laboratory synthesis, with additional steps for purification and quality control. Techniques such as distillation, crystallization, and chromatography are employed to isolate and purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the industrial process.
Análisis De Reacciones Químicas
Types of Reactions
3,3,15,15-Tetramethoxy-2,16-dioxa-7,8,9,10,11-pentathia-3,15-disilaheptadecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfoxides back to sulfides.
Substitution: Methoxy groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3,3,15,15-Tetramethoxy-2,16-dioxa-7,8,9,10,11-pentathia-3,15-disilaheptadecane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3,3,15,15-Tetramethoxy-2,16-dioxa-7,8,9,10,11-pentathia-3,15-disilaheptadecane involves its interaction with various molecular targets and pathways. The compound’s methoxy groups and sulfur atoms can form covalent bonds with biological molecules, leading to changes in their structure and function. This interaction can result in the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death in certain cases.
Comparación Con Compuestos Similares
Similar Compounds
3,3,10,10-Tetramethoxy-2,11-dioxa-3,10-disiladodecane: A similar compound with fewer sulfur atoms and a shorter carbon chain.
3,3,15,15-Tetramethoxy-2,16-dioxa-7,8,9,10,11-pentathia-3,15-disilaheptadecane: Another variant with different substituents on the silicon atoms.
Uniqueness
This compound is unique due to its specific arrangement of methoxy, oxygen, sulfur, and silicon atoms, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
64435-09-2 |
|---|---|
Fórmula molecular |
C12H30O6S5Si2 |
Peso molecular |
486.9 g/mol |
Nombre IUPAC |
trimethoxy-[3-(3-trimethoxysilylpropylpentasulfanyl)propyl]silane |
InChI |
InChI=1S/C12H30O6S5Si2/c1-13-24(14-2,15-3)11-7-9-19-21-23-22-20-10-8-12-25(16-4,17-5)18-6/h7-12H2,1-6H3 |
Clave InChI |
DMFBQMAXLPTYBP-UHFFFAOYSA-N |
SMILES canónico |
CO[Si](CCCSSSSSCCC[Si](OC)(OC)OC)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Chloro-2-(3,4-dichlorophenyl)-2-methyl-3,4-dihydropyrano[2,3-b]pyridine](/img/structure/B12686171.png)

![2-[(4-Chloro-O-tolyl)azo]-3-oxo-N-phenylbutyramide](/img/structure/B12686194.png)
